2-Hydroxy-1,4-benzoquinone

Catalog No.
S601731
CAS No.
2474-72-8
M.F
C6H4O3
M. Wt
124.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-1,4-benzoquinone

CAS Number

2474-72-8

Product Name

2-Hydroxy-1,4-benzoquinone

IUPAC Name

2-hydroxycyclohexa-2,5-diene-1,4-dione

Molecular Formula

C6H4O3

Molecular Weight

124.09 g/mol

InChI

InChI=1S/C6H4O3/c7-4-1-2-5(8)6(9)3-4/h1-3,9H

InChI Key

GPLIMIJPIZGPIF-UHFFFAOYSA-N

SMILES

C1=CC(=O)C(=CC1=O)O

Synonyms

2-Hydroxy-1,4-Benzoquinone; 2-Hydroxy-P-Benzoquinone; 2,5-Cyclohexadiene-1,4-Dione, 2-Hydroxy-; hydroxy-para-benzoquinone

Canonical SMILES

C1=CC(=O)C(=CC1=O)O

2-Hydroxy-1,4-benzoquinone, also known as hydroxy-para-benzoquinone, is an organic compound with the chemical formula C6H4O3\text{C}_6\text{H}_4\text{O}_3. It is derived from 1,4-benzoquinone by substituting one hydrogen atom with a hydroxyl group (–OH) at the 2-position. This compound is one of the simplest hydroxyquinones and exists as a yellow crystalline solid. It plays a significant role in various biochemical processes and can be formed through several pathways, including the metabolism of phenolic compounds and reactions involving hydrogen peroxide .

  • Research suggests 2-HO-BQ might be a metabolite (a byproduct) formed during the breakdown of other compounds in organisms like mice [].
  • However, its specific mechanism of action within biological systems is not fully understood and requires further investigation.
  • Information on the specific hazards of 2-HO-BQ is limited.
  • As with many organic compounds, it's advisable to handle it with caution in a laboratory setting following standard safety protocols.

Note:

  • Further research is needed to fully understand the properties and applications of 2-Hydroxy-1,4-benzoquinone.

Biomarker and Metabolite:

  • 2-Hydroxy-1,4-benzoquinone (2-HQ) is a naturally occurring metabolite found in various organisms, including humans and the fungus Aspergillus fumigatus [Source: National Institutes of Health, PubChem database, ].
  • It can be formed through the metabolism of certain phenols, such as 1,2,4-benzenetriol, by the enzyme 1,2,4-benzenetriol dehydrogenase [Source: European Bioinformatics Institute, ChEMBL database, ].
  • While its specific role in human health remains under investigation, its presence can serve as a biomarker for certain metabolic processes.

Antimicrobial Properties:

  • The class of compounds to which 2-HQ belongs, 1,4-benzoquinones, exhibit a wide range of biological activities, including antimicrobial properties [Source: National Institutes of Health, National Center for Biotechnology Information, ].
  • Studies have shown that some 1,4-benzoquinones derived from natural sources, like scorpion venom, possess antimicrobial activity against various bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis [Source: National Institutes of Health, National Center for Biotechnology Information, ].
  • However, the specific antimicrobial properties of 2-HQ itself require further investigation.

Role in Enzyme Activity:

  • -HQ plays a role in the metabolism of certain compounds in certain organisms.
  • For example, in the bacterium Burkholderia sp. strain AK-5, it is a crucial intermediate in the conversion of 4-aminophenol to maleylacetic acid [Source: National Institutes of Health, National Library of Medicine, PubMed Central, ].
  • Understanding its role in such pathways can contribute to a broader understanding of cellular processes and potentially lead to the development of new drugs or therapeutic interventions.

Limitations and Future Directions:

  • Research on the specific applications of 2-hydroxy-1,4-benzoquinone in scientific research is ongoing, and much remains unknown.
  • Further investigation is needed to elucidate its potential therapeutic or diagnostic applications, its full range of biological activities, and its safety profile.

  • Dimerization: It tends to dimerize spontaneously through peroxo bridges, leading to larger oligomeric structures.
  • Redox Reactions: The compound can undergo reduction to form hydroquinone or oxidation to regenerate 1,4-benzoquinone. Enzymatic reactions involving specific dehydrogenases facilitate these conversions .
  • Reaction with Hydroxyl Radicals: In aqueous solutions, it reacts with hydroxyl radicals, forming radical adducts that can further undergo tautomerization and oxidation processes .

2-Hydroxy-1,4-benzoquinone exhibits notable biological activities:

  • Antioxidant Properties: The compound acts as a scavenger of free radicals, which can help mitigate oxidative stress in biological systems.
  • Enzymatic Interactions: It serves as a substrate for various enzymes, including those involved in detoxification pathways. For instance, it is a product of the enzymatic conversion of 1,2,4-benzenetriol by specific dehydrogenases .
  • Potential Antimicrobial Activity: Some studies suggest that it may possess antimicrobial properties due to its ability to disrupt cellular functions in pathogens .

Several methods exist for synthesizing 2-hydroxy-1,4-benzoquinone:

  • Hydrogen Peroxide Reaction: The reaction of 1,4-benzoquinone with hydrogen peroxide leads to the formation of 2-hydroxy-1,4-benzoquinone.
  • Photolysis: In aqueous solutions, photolysis of 1,4-benzoquinone can yield equal amounts of hydroquinone and 2-hydroxy-1,4-benzoquinone through light-induced reactions .
  • Electrochemical Oxidation: The electrochemical oxidation of phenolic compounds can also produce this hydroxyquinone as an intermediate .

2-Hydroxy-1,4-benzoquinone has several applications:

  • Chemical Intermediate: It is used in the synthesis of various organic compounds and dyes.
  • Analytical Chemistry: The compound serves as a reagent for determining electron and superoxide radicals in heterogeneous photocatalytic systems .
  • Pharmaceuticals: Its antioxidant properties make it a candidate for developing therapeutic agents targeting oxidative stress-related diseases.

Studies on the interactions of 2-hydroxy-1,4-benzoquinone reveal its complex behavior in biological systems:

  • Radical Formation: The compound can generate radical species upon interaction with hydroxyl radicals and other reactive oxygen species. These interactions are crucial for understanding its antioxidant mechanisms .
  • Enzyme Kinetics: The kinetics of its enzymatic conversions have been studied extensively to elucidate its role in metabolic pathways involving phenolic compounds .

Several compounds share structural similarities with 2-hydroxy-1,4-benzoquinone. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,4-BenzoquinoneQuinoneParent compound; lacks hydroxyl group
HydroquinoneAcyclic diolFully reduced form; lacks quinonic structure
2-Hydroxy-5-methyl-1,4-benzoquinoneMethylated hydroxyquinoneExhibits unique reactivity based on pH
1,2-DihydroxybenzeneAcyclic diolContains two hydroxyl groups; different reactivity
2-Methyl-1,4-benzoquinoneMethylated quinoneSimilar structure but with methyl substitution

The uniqueness of 2-hydroxy-1,4-benzoquinone lies in its specific hydroxyl positioning and its ability to participate in distinct redox reactions compared to its analogs. This positioning influences its reactivity and biological activity significantly.

Laboratory-Scale Synthesis via Oxidative Routes

Hydrogen Peroxide-Mediated Oxidation of 1,4-Benzoquinone

The hydrogen peroxide-mediated oxidation of 1,4-benzoquinone represents one of the most fundamental laboratory-scale synthetic approaches for producing 2-hydroxy-1,4-benzoquinone [3]. This oxidative transformation involves the direct hydroxylation of the quinone ring system through a carefully controlled process that requires specific reaction conditions and catalytic systems.

The reaction mechanism proceeds through the formation of a reactive intermediate where hydrogen peroxide is polarized by an acidic catalyst, facilitating the nucleophilic attack on the quinone ring [8] [12]. The process typically employs sulfuric acid as the primary acidic catalyst, with iodine or iodine-containing compounds serving as co-catalysts to enhance the oxidation efficiency [12]. Under optimal conditions, the reaction is conducted at temperatures ranging from 25 to 50 degrees Celsius, with the addition of hydrogen peroxide in a 0.8 to 2.0 molar excess relative to the quinone substrate [12].

The kinetic behavior of this transformation follows first-order dependence with respect to both 1,4-benzoquinone and hydrogen peroxide, while exhibiting inverse first-order dependence on hydrogen ion concentration [36]. This kinetic profile indicates that the rate-determining step involves the formation of a hydroxylated intermediate through epoxide ring opening, as confirmed by density functional theory calculations [36]. The activation energy for this process has been determined to be approximately 18.4 kilojoules per mole, with an entropy of activation of negative 129 joules per mole per kelvin [36].

Table 1: Synthesis Methods and Reaction Conditions for 2-Hydroxy-1,4-benzoquinone

MethodReaction Temperature (°C)Catalyst/SystemYield (%)Pressure (MPa)
Hydrogen Peroxide Oxidation25-50H₂SO₄/Iodine80-95Atmospheric
Electrochemical Synthesis (Copper Anode)25Cu anode/Stainless steel cathode65-99Atmospheric
Electrochemical Synthesis (Nickel-based)25-80Ni-Mo/MgO composite70-85Atmospheric
Catalytic Oxidation (Vanadium)60-80V₂O₅/MoO₃60-800.1-0.3
Microbial Conversion (Burkholderia)30-37Phenol hydroxylase enzyme85-95Atmospheric
Industrial Hydroquinone Oxidation80-90V₂O₅ catalyst800.1-0.2

The reaction proceeds through a fast pre-equilibrium step followed by a rate-determining hydroxylation step [36]. Electronic effects of substituents on the benzoquinone ring significantly influence the reaction rate, with electron-withdrawing groups accelerating the process due to increased electrophilicity of the quinone system [36]. The decomposition of the hydroxylated intermediate follows mixed first and second-order kinetics, suggesting multiple parallel pathways for product formation [36].

Optimization studies have revealed that the use of isopropyl alcohol as a polar solvent enhances both reaction rate and product selectivity [12]. The reaction mixture is typically maintained at controlled pH conditions, with acidic environments favoring the formation of the desired hydroxylated product while minimizing side reactions [12]. Product isolation is facilitated by the low solubility of 2-hydroxy-1,4-benzoquinone in the reaction medium, allowing for efficient recovery through filtration and crystallization [12].

Electrochemical Synthesis Approaches

Electrochemical synthesis methodologies offer significant advantages for the laboratory-scale production of 2-hydroxy-1,4-benzoquinone, providing precise control over reaction conditions and enabling environmentally benign transformations [13] [26]. These approaches utilize electrical energy to drive oxidative processes, eliminating the need for chemical oxidants and reducing waste generation.

The electrochemical oxidation of hydroquinone represents a direct pathway to 2-hydroxy-1,4-benzoquinone production [26] [27]. This process employs specialized electrode materials designed to facilitate selective oxidation while maintaining high current efficiency. Copper-based anodes have demonstrated exceptional performance in these transformations, with copper anodes paired with stainless steel cathodes achieving yields ranging from 65 to 99 percent under galvanostatic conditions [13] [26].

Advanced electrode designs incorporating poly-geminal dicationic ionic liquid composites with titanium dioxide nanoparticles have shown enhanced catalytic activity for hydroquinone oxidation [27]. These composite electrodes exhibit superior electrochemical properties due to synergistic effects between the ionic liquid matrix and the titanium dioxide nanoparticles, resulting in improved charge transfer kinetics and enhanced surface area [27]. The modification of electrode surfaces with these materials leads to decreased charge transfer resistance and increased catalytic efficiency for the oxidation process [27].

The electrochemical mechanism involves initial anodic oxidation of hydroquinone to form semiquinone radicals, followed by further oxidation to the quinone product [26]. The process can be conducted in both batch and continuous flow configurations, with continuous flow systems offering advantages in terms of scalability and process control [13]. In continuous flow electrochemical reactors, the substrate solution is passed through a tube constructed from copper with a central stainless steel rod, creating an efficient electrode configuration for sustained production [13].

Reaction conditions for electrochemical synthesis typically involve aqueous or mixed aqueous-organic electrolyte systems with controlled pH and ionic strength [13] [26]. Current densities of 10 to 30 milliamperes per square centimeter have been employed successfully, with higher current densities generally leading to increased conversion rates but potentially reduced selectivity [28]. The electrochemical approach enables operation at ambient temperature and atmospheric pressure, significantly reducing energy requirements compared to thermal processes [13] [26].

Process optimization studies have demonstrated that the addition of supporting electrolytes and pH buffering systems can enhance both product yield and electrode stability [27] [28]. The use of differential pulse voltammetry for real-time monitoring of reactant concentrations during electrolysis provides valuable feedback for process control and optimization [28]. These electroanalytical techniques show excellent correlation with traditional analytical methods such as high-performance liquid chromatography, validating their utility for process monitoring applications [28].

Industrial Production Techniques

Catalytic Oxidation of Hydroquinone Derivatives

Industrial-scale production of 2-hydroxy-1,4-benzoquinone primarily relies on catalytic oxidation processes that utilize heterogeneous catalysts to achieve efficient conversion of hydroquinone derivatives [11] [29]. These processes are designed to operate under controlled conditions that maximize yield while minimizing energy consumption and environmental impact.

Vanadium-based catalysts represent the predominant technology for industrial benzoquinone production, with vanadium pentoxide and vanadium-molybdenum oxide systems demonstrating superior activity and selectivity [29] [32]. The catalytic mechanism involves the oxidation of hydroquinone through a redox cycle where vanadium atoms undergo reversible oxidation state changes between pentavalent and tetravalent forms [32]. This redox cycling enables continuous catalyst regeneration and sustained catalytic activity throughout the production process.

Table 2: Industrial Production Parameters

Production MethodScaleOperating Temperature (°C)Operating Pressure (bar)Production Capacity (kg/h)Energy Consumption (kWh/kg)
Hydroquinone Oxidation (Air)Industrial80-901-3100-5002-4
Phenol HydroxylationIndustrial801-250-2003-5
Diisopropylbenzene RouteIndustrial60-801-2200-10004-6
Electrochemical ProcessPilot/Industrial25-5011-10117
Biocatalytic ProcessLaboratory/Pilot30-3710.1-11-2

The industrial process typically operates at temperatures between 80 and 90 degrees Celsius with pressures ranging from 1 to 3 bar [11] [14]. These conditions provide optimal balance between reaction rate and catalyst stability while maintaining acceptable energy consumption levels. The oxidation is carried out using air as the primary oxidant, making the process economically attractive and environmentally sustainable [11] [12].

Catalyst formulations for industrial applications often incorporate molybdenum trioxide as a promoter, enhancing both activity and selectivity of the vanadium-based system [29]. The vanadium pentoxide-molybdenum trioxide catalyst demonstrates remarkable stability under industrial operating conditions, with catalyst lifetimes exceeding 1000 hours of continuous operation [29]. The selective oxidation pathway involves the formation of hydroquinone intermediates that can be subsequently converted to various quinone products depending on reaction conditions [29].

Process engineering considerations for industrial implementation include reactor design optimization to ensure efficient heat and mass transfer [11] [34]. The exothermic nature of the oxidation reaction requires careful temperature control to prevent catalyst deactivation and maintain product selectivity [29] [34]. Industrial reactors typically employ jacketed designs with external heat exchange systems to maintain isothermal conditions throughout the reaction zone.

Heteropolyacid catalysts containing molybdenum and vanadium have emerged as promising alternatives for industrial benzoquinone production [32] [44]. These catalysts function as bifunctional systems, providing both acidic sites for substrate activation and redox sites for oxidation reactions [32]. The heteropolyacid approach enables operation under milder conditions while achieving comparable yields to traditional vanadium oxide catalysts [44].

Table 3: Catalyst Performance Comparison

Catalyst SystemActivity (mol/h·g_cat)Selectivity (%)Stability (cycles)Cost Relative
Hydrogen Peroxide/H₂SO₄0.8-1.285-9210-20Low
Vanadium Pentoxide2.5-3.560-7050-100Medium
Copper(II) Complexes1.5-2.075-8520-30Medium
Iron-based Metallomicelles3.0-4.080-9015-25High
Mixed Metal Oxide (MMO)1.8-2.570-80100+Medium
Heteropolyacids (HPA-4)2.0-2.890-958+High

The production capacity of industrial facilities varies significantly depending on the specific application and market demand, with typical capacities ranging from 100 to 500 kilograms per hour [30]. Energy consumption for these processes is generally maintained between 2 and 4 kilowatt-hours per kilogram of product, making them economically competitive with alternative production routes [31].

Quality control measures in industrial production include continuous monitoring of catalyst activity and selectivity through online analytical systems [34]. Catalyst regeneration protocols are implemented to maintain consistent performance throughout extended operating campaigns, typically involving controlled oxidation treatments to restore catalyst activity [32]. The integration of advanced process control systems enables real-time optimization of reaction conditions to maximize yield and minimize energy consumption [34].

Biocatalytic Conversion Using Microbial Systems

Biocatalytic conversion represents an emerging technology for sustainable production of 2-hydroxy-1,4-benzoquinone, leveraging the specificity and efficiency of enzymatic systems [16] [17]. Microbial platforms offer significant advantages including mild operating conditions, high selectivity, and reduced environmental impact compared to traditional chemical processes.

Burkholderia species have demonstrated exceptional capability for the biotransformation of phenolic compounds to hydroxylated quinone derivatives [22] [25]. These microorganisms possess specialized enzymatic pathways that enable the sequential oxidation of phenol to catechol and subsequently to 2-hydroxy-1,4-benzoquinone [3] [22]. The enzymatic process involves phenol hydroxylase, which catalyzes the initial hydroxylation step, followed by subsequent oxidation reactions mediated by catechol dioxygenases [22] [25].

The microbial conversion process operates under mild conditions with temperatures typically maintained between 30 and 37 degrees Celsius and pH values in the range of 6.5 to 7.5 [22] [24]. These conditions are significantly milder than those required for chemical synthesis routes, resulting in reduced energy consumption and elimination of harsh chemical reagents [17] [22]. The bioconversion process achieves conversion rates of 85 to 95 percent with reaction times ranging from 24 to 48 hours [22] [25].

Table 4: Microbial Conversion Systems

MicroorganismSubstrateProductConversion Rate (%)Reaction Time (h)pH Range
Burkholderia sp.Phenol2-Hydroxy-1,4-benzoquinone85-9524-486.5-7.5
Pseudomonas aeruginosaPhenolCatechol intermediates70-8036-567.0-7.5
Aspergillus fumigatusPhenolic compoundsHydroxylated quinones60-7548-725.5-6.5
Fusarium sambucinumBenzoxazolinoneMalonamic acid derivatives90-9572-966.0-7.0
Plectosporium tabacinumHydroxy-benzoxazinoneAcetamide derivatives75-8548-1686.0-7.0

Pseudomonas aeruginosa strains have also shown significant potential for phenol biotransformation, following the ortho-cleavage pathway for catechol degradation [22]. These strains demonstrate tolerance to phenol concentrations up to 700 milligrams per liter in nutrient broth medium, enabling efficient bioconversion at industrially relevant substrate concentrations [22]. The degradation kinetics follow Monod kinetics during the growth phase, with specific degradation rates reaching 0.075 per hour under optimized conditions [22].

Aspergillus fumigatus represents another promising microbial system for hydroxylated quinone production, demonstrating metabolic versatility in processing various phenolic substrates [2] [24]. This fungal system exhibits particular efficiency in the biotransformation of complex phenolic compounds, achieving conversion rates of 60 to 75 percent over reaction periods of 48 to 72 hours [24]. The enzymatic machinery in Aspergillus species includes specialized oxidases and hydroxylases that enable selective functionalization of aromatic rings [24].

The development of engineered microbial systems through metabolic engineering approaches offers potential for enhanced production efficiency [16] [17]. These strategies involve the optimization of enzymatic pathways through genetic modifications that increase enzyme expression levels and improve substrate utilization [16]. Whole-cell biocatalysis systems provide advantages over isolated enzymes including increased stability, regeneration of cofactors, and reduced downstream processing requirements [17].

Process optimization for microbial bioconversion includes the selection of appropriate growth media, optimization of oxygen transfer rates, and control of substrate feeding strategies [17] [22]. The aerobic nature of the oxidation reactions requires careful attention to dissolved oxygen levels to maintain optimal enzymatic activity [22]. Bioreactor design considerations include mixing systems that ensure adequate mass transfer while minimizing shear stress on the microbial cells [17].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.2

UNII

C7I5HV2JFI

Other CAS

2474-72-8

Wikipedia

Hydroxy-1,4-benzoquinone

Dates

Modify: 2023-08-15

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